
1-(4-Chloropyrimidin-2-yl)-1,2-dihydropyridin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chloropyrimidin-2-yl)-1,2-dihydropyridin-2-one, also known as CC-1065 or its analogs, is an important class of antitumor antibiotics. CC-1065 and its analogs have shown significant anticancer activity in preclinical studies and are currently being investigated for their potential in cancer treatment.
Wirkmechanismus
1-(4-Chloropyrimidin-2-yl)-1,2-dihydropyridin-2-one and its analogs exert their anticancer activity by binding to DNA and causing irreversible damage to the DNA structure. This results in the inhibition of DNA replication and transcription, leading to cell death.
Biochemical and Physiological Effects:
This compound and its analogs have been shown to have a range of biochemical and physiological effects. These compounds have been found to induce apoptosis, inhibit angiogenesis, and suppress tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-Chloropyrimidin-2-yl)-1,2-dihydropyridin-2-one and its analogs have several advantages for use in lab experiments. These compounds are highly potent and selective, allowing for the study of specific molecular pathways involved in cancer development. However, the complex synthesis process and limited availability of these compounds can be a limitation for their use in lab experiments.
Zukünftige Richtungen
There are several future directions for the research and development of 1-(4-Chloropyrimidin-2-yl)-1,2-dihydropyridin-2-one and its analogs. These include the optimization of the synthesis process, the development of more potent analogs, and the investigation of their potential in combination therapy with other anticancer agents.
In conclusion, this compound and its analogs are an important class of antitumor antibiotics that have shown significant potential in cancer treatment. Further research is needed to fully understand their mechanism of action and to optimize their use in cancer therapy.
Synthesemethoden
The synthesis of 1-(4-Chloropyrimidin-2-yl)-1,2-dihydropyridin-2-one and its analogs is a complex process that involves multiple steps. The most commonly used method for the synthesis of this compound involves the coupling of a pyrimidine derivative with a dihydropyridone derivative. The resulting product is then subjected to a series of chemical modifications to produce the final compound.
Wissenschaftliche Forschungsanwendungen
1-(4-Chloropyrimidin-2-yl)-1,2-dihydropyridin-2-one and its analogs have been extensively studied for their potential as anticancer agents. These compounds have shown promising results in preclinical studies, demonstrating potent cytotoxic activity against a wide range of cancer cells.
Eigenschaften
IUPAC Name |
1-(4-chloropyrimidin-2-yl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3O/c10-7-4-5-11-9(12-7)13-6-2-1-3-8(13)14/h1-6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDKIWHRAALCEHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1)C2=NC=CC(=N2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-2,2-dimethylpropanamide](/img/structure/B2582264.png)
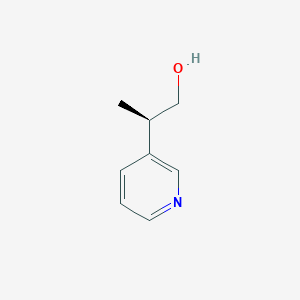
![N-(1-cyano-1,2-dimethylpropyl)-2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]acetamide](/img/structure/B2582266.png)

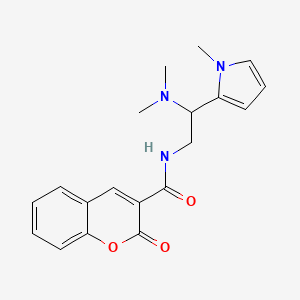
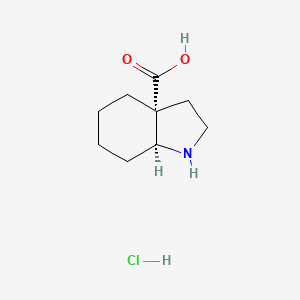
![2-chloro-N-[(3-chlorophenyl)methyl]-3-fluoropyridine-4-carboxamide](/img/structure/B2582272.png)
![[2-(2,4-dichlorophenyl)sulfanylpyridin-3-yl]methyl N-(4-chlorophenyl)carbamate](/img/structure/B2582274.png)
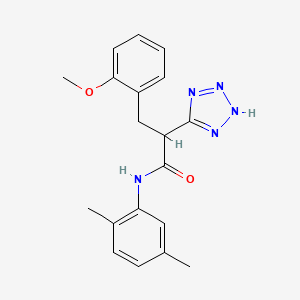
![2-[(2-bromo-4,6-difluorophenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2582277.png)
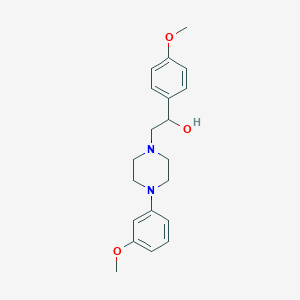
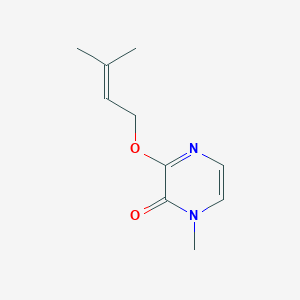
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-isopropoxybenzamide](/img/structure/B2582282.png)
